Minigastrin

Gastrointestinal endocrinology Gastrin pharmacology Acid secretion assay

Researchers require sequence-defined CCK-2R peptide agonists with reproducible binding affinity and validated stability. Minor sequence modifications can produce 10-fold potency reductions, while chelator selection profoundly alters biodistribution. Minigastrin (CAS 101212-63-9) solves this with a rigorously characterized des-Trp¹-Asp⁵-Leu¹² scaffold. • Retains C-terminal Trp-Met-Asp-Phe-NH₂ pharmacophore for high-affinity CCK-2R binding. • N-terminal modification-ready scaffold compatible with DOTA/AAZTA/NODAGA chelator conjugation for ⁶⁸Ga/¹⁷⁷Lu radiolabeling. • Validated in preclinical models; freeze-dried kit formulation achieves >94% radiochemical purity with >6-month stability.

Molecular Formula C85H109N17O27S
Molecular Weight 1832.9 g/mol
CAS No. 101212-63-9
Cat. No. B034597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinigastrin
CAS101212-63-9
Synonymsgastrin (21-34)
gastrin 14
gastrin tetradecapeptide
gastrin-14
minigastrin
SHG14NS
Molecular FormulaC85H109N17O27S
Molecular Weight1832.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N
InChIInChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1
InChIKeySSBRJDBGIVUNDK-QOGDCIHTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minigastrin: Technical Specifications & Procurement


Minigastrin (CAS 101212-63-9), chemically designated as des-Trp¹-Asp⁵-Leu¹²-minigastrin, is a synthetic 13-14 amino acid peptide derived from the C-terminal tetradecapeptide sequence of human gastrin [1]. With a molecular formula of C₇₀H₉₁N₁₅O₂₆ and molecular weight of 1558.56 g/mol [2], this peptide functions as an agonist of the cholecystokinin-2 receptor (CCK-2R, also known as CCK-B/gastrin receptor), which is overexpressed in medullary thyroid carcinoma, small cell lung cancer, and various neuroendocrine tumors [3]. As a naturally occurring shorter gastrin variant (G-14), minigastrin retains the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) essential for high-affinity CCK-2R binding while offering a simplified scaffold amenable to N-terminal modifications with bifunctional chelators such as DOTA, AAZTA, and NODAGA for radiolabeling with diagnostic (⁶⁸Ga, ¹¹¹In, ⁶⁴Cu, ¹⁸F) and therapeutic (¹⁷⁷Lu, ⁹⁰Y) radionuclides [4].

1 CCK-2R agonist peptide for receptor-targeting research workflows
2 N-terminal modification-ready scaffold for bifunctional chelator conjugation
3 Radiolabeling-compatible for diagnostic and therapeutic radionuclide studies

Minigastrin Substitution Risks


The interchangeability of gastrin peptide derivatives is precluded by three critical, experimentally verified factors. First, the N-terminal pentaglutamic acid (Glu₅) sequence, while enhancing CCK-2R affinity, directly correlates with undesirably high kidney retention in vivo—a phenomenon that drove the development of truncated des(Glu)²⁻⁶ analogs [1]. However, these truncations produce a reciprocal liability: radiolabeled [(¹¹¹)In-DOTA]MG11 (lacking Glu₂₋₆) exhibits dramatically reduced in vivo stability, with blood stability improving >14-fold only upon co-administration of the neutral endopeptidase inhibitor phosphoramidon [2]. Second, chelator selection profoundly alters both affinity and biodistribution; DOTA-containing minigastrin analogs exhibit 3- to 5-fold better IC₅₀ values than their (R)-DOTAGA counterparts [3], while substitution of DOTA with AAZTA alters logD and plasma stability profiles [4]. Third, minor sequence modifications can yield disproportionate functional consequences: a single Gly→Ala substitution at position 10 reduces biological potency by 10-fold [5]. Consequently, procurement of minigastrin-based research reagents requires precise specification of both the peptide sequence variant and the conjugated chelator system, as analytical interchangeability is not supported by the evidence base.

Risk Factor Sequence variant (full-length vs. truncated)
Impact In-vivo stability and kidney retention profiles may shift; Glu₅ sequence alters biodistribution context
Risk Factor Chelator choice (DOTA vs. DOTAGA vs. AAZTA)
Impact Receptor affinity and labeling kinetics may differ; DOTA conjugates show reported affinity advantage over DOTAGA
Risk Factor Enzymatic stability (NEP-mediated degradation)
Impact Truncated analogs may require NEP inhibition for meaningful in-vivo stability; full-length variants less susceptible

Minigastrin Comparative Evidence


Acid Secretory Potency: HG-13-I vs. HG-17-I

In a direct head-to-head comparison using continuous intravenous infusion in dogs with gastric fistulas and Heidenhain pouches, pure human natural non-sulphated minigastrin (HG-13-I) demonstrated significantly lower acid-stimulating potency than the heptadecapeptide gastrin (HG-17-I), despite achieving equimolar serum concentrations [1].

Acid secretory potency: HG-13-I vs. HG-17-I
Head-to-head
Potency ratio 0.4 (60% lower); 95% CI: 0.2–0.6
Supports functional differentiation from full-length gastrin peptides in secretion assays
Continuous IV infusion in canine model (n=3); equimolar serum concentrations confirmed
Gastrointestinal endocrinology Gastrin pharmacology Acid secretion assay

CCK-2R Affinity: DOTA vs. DOTAGA Conjugates

A systematic investigation of chelator effects on minigastrin derivative binding affinity revealed that DOTA-containing minigastrin analogs exhibit significantly superior CCK-2R affinity compared to their (R)-DOTAGA counterparts [1]. This effect was confirmed across multiple radiometal conjugates.

CCK-2R affinity: DOTA vs. DOTAGA conjugates
Head-to-head
DOTA conjugates: 3- to 5-fold better IC₅₀
Supports chelator-informed procurement for receptor-binding studies
AR42J rat pancreatic tumor cells; competitive binding assay
Radiopharmaceutical chemistry Receptor binding kinetics Nuclear medicine theranostics

Tumor Uptake: DOTA-rhCCK-18 vs. DOTA-PP-F11N

Among evaluated minigastrin derivatives, [¹⁹F]F-[¹⁷⁷Lu]Lu-DOTA-rhCCK-18 achieved substantially higher tumor accumulation at 24 hours post-injection compared to the reference compound [¹⁷⁷Lu]Lu-DOTA-PP-F11N, establishing a quantifiable benchmark for tumor targeting efficiency [1].

Tumor uptake: DOTA-rhCCK-18 vs. DOTA-PP-F11N
Head-to-head
13-fold higher tumor accumulation at 24 h
Supports scaffold selection benchmarking for tumor-targeting research
AR42J tumor-bearing CB17-SCID mice; μSPECT/CT validation
Biodistribution Targeted radionuclide therapy Preclinical tumor targeting

N-Terminal Modification: PEG vs. Native DOTA-MGS5

Systematic glycine scanning and PEG spacer substitution at the N-terminus of DOTA-MGS5 revealed that high CCK-2R affinity can be maintained even with significant structural simplification, though with a trade-off in metabolic stability [1]. The truncated compound lacking the D-γ-Glu-Ala-Tyr sequence exhibited a marked affinity loss.

N-terminal modification: PEG vs. native DOTA-MGS5
Head-to-head
PEG substitution maintains IC₅₀ (4.2–8.5 nM); truncation causes significant affinity loss
Supports N-terminal engineering review for SAR and stability research
A431-CCK2R cells; human serum stability at 37°C assessed
Structure-activity relationship Peptide engineering Metabolic stability

MG11 Blood Stability with Phosphoramidon

Truncated minigastrin analogs such as [¹¹¹In-DOTA]MG11 exhibit poor in vivo stability due to rapid enzymatic degradation, which can be dramatically mitigated by co-administration of the neutral endopeptidase (NEP) inhibitor phosphoramidon [1]. This finding establishes the magnitude of NEP-mediated degradation as a key limitation of truncated minigastrin variants.

MG11 blood stability with phosphoramidon
Head-to-head
>14-fold improvement in blood stability with NEP inhibition
Supports NEP-inhibition context for truncated analog in-vivo studies
Peripheral mouse blood; HPLC analysis at 5 min post-injection
Enzymatic degradation Neutral endopeptidase inhibition Radiopeptide pharmacokinetics

AAZTA vs. DOTA Chelators: Labeling & Affinity

The bifunctional chelator AAZTA conjugated to a minigastrin derivative enables rapid, high-yield radiolabeling under mild conditions with multiple clinically relevant radionuclides (⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In) while maintaining high CCK-2R affinity comparable to DOTA-based analogs [1].

AAZTA vs. DOTA chelators: labeling & affinity
Cross-study
AAZTA-MG: IC₅₀ 10.0 nM; radiochemical yields >95%
Supports chelator selection for kit-formulation research workflows
A431-CCK2R cells; mild labeling conditions (≤90°C)
Bifunctional chelators Theranostic radiolabeling Radiopharmaceutical kit development

Minigastrin Research Applications


CCK-2R-Positive Tumor Imaging

DOTA-conjugated minigastrin derivatives radiolabeled with ⁶⁸Ga (PET) or ¹¹¹In (SPECT) are validated for preclinical and clinical imaging of CCK-2R-positive malignancies including medullary thyroid carcinoma and small cell lung cancer. Evidence demonstrates that ⁶⁸Ga-labeled cyclic DOTA-minigastrin analogs achieve ~3% ID/g specific tumor uptake in xenograft models, while ¹¹¹In-DOTA-cyclo-MG2 shows superior SPECT imaging contrast compared to MG1 [1]. The first-in-human clinical trial with ¹¹¹In-CP04 (DOTA-DGlu₁₋₆-minigastrin) kit formulation established the clinical translatability of this approach, with reproducible radiochemical purity >94% and kit stability exceeding 6 months at refrigerated temperatures [2].

Targeted Radionuclide Therapy for NETs

Minigastrin derivatives conjugated to DOTA and labeled with therapeutic radionuclides (¹⁷⁷Lu, ⁹⁰Y) enable receptor-mediated delivery of cytotoxic radiation to CCK-2R-overexpressing tumors. Preclinical data establish that ¹⁷⁷Lu-DOTA-minigastrin analogs show specific tumor uptake and therapeutic potential in AR42J xenograft models [1]. The optimized radiohybrid compound [¹⁹F]F-[¹⁷⁷Lu]Lu-DOTA-rhCCK-18 achieves 13-fold higher tumor accumulation than the reference compound [¹⁷⁷Lu]Lu-DOTA-PP-F11N, providing a quantifiable benchmark for therapeutic candidate selection [3]. Kidney retention remains a key consideration; selection of the appropriate minigastrin analog (full-length Glu₅ vs. truncated) directly impacts tumor-to-kidney dosimetry ratios.

SAR Studies of Gastrin/CCK Peptides

Minigastrin serves as a validated scaffold for systematic investigation of CCK-2R binding determinants. Research has established that the C-terminal tetrapeptide sequence H-Trp-Asp-(N-Me)Nle-1-Nal-NH₂ is sufficient for high CCK-2R affinity, while N-terminal modifications including PEG spacers, glycine scanning, and chelator substitution enable modular optimization of pharmacokinetic properties [1]. The Ala¹⁰-substituted analog demonstrates a quantifiable 10-fold reduction in biological potency, confirming the structural sensitivity of the minigastrin pharmacophore [2]. These structure-activity relationships provide a rational basis for design of novel minigastrin-based imaging and therapeutic agents with tailored biodistribution profiles.

Radiopharmaceutical Kit & GMP Manufacturing

The successful development of a freeze-dried pharmaceutical kit formulation for the minigastrin analog CP04 (DOTA-DGlu₁₋₆-minigastrin) provides a validated template for clinical translation of minigastrin-based radiopharmaceuticals [1]. The optimized formulation (10 or 50 μg CP04, 25 mg ascorbic acid, 0.5 mg gentisic acid, 5 mg L-methionine) enables rapid ¹¹¹In labeling at 90°C for 15 min with reproducible radiochemical purity >94% and demonstrated stability at +5°C and +25°C for >6 months. The identification of trace metal contamination (particularly Zn) as a critical quality control parameter provides actionable manufacturing guidance for production of clinical-grade minigastrin precursor kits.

Application
Selection Property
Validation Focus
CCK-2R-positive tumor model imaging studies
Chelator type and radionuclide pairing
Tumor uptake and imaging contrast in xenograft models
Targeted radionuclide delivery research
Scaffold and sequence variant selection
Tumor-to-kidney dosimetry ratio and accumulation benchmarking
Gastrin/CCK peptide SAR studies
N-terminal modification compatibility
Binding affinity retention and metabolic stability assessment
Radiolabeling kit formulation research
Chelator labeling kinetics and yield
Radiochemical purity reproducibility and kit stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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